Elevated Lipophilicity (LogP 4.24) Versus Unsubstituted and Methyl-Substituted 2-Arylfurans
The target compound, Furan, 2-[4-(1,1-dimethylethyl)phenyl]-, demonstrates a calculated LogP value of 4.24, which is significantly higher than that of its closest structural analogs: 2-phenylfuran (LogP 2.95) and 2-(4-methylphenyl)furan (LogP 3.25) [REFS-1, REFS-2, REFS-3]. This nearly 1.3 log unit increase corresponds to a theoretical >10-fold increase in the octanol-water partition coefficient, indicating substantially greater lipophilicity. This differentiation is critical for applications requiring high membrane permeability or enhanced solubility in non-polar environments.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.24 |
| Comparator Or Baseline | Comparator 1: 2-Phenylfuran (CAS 17113-33-6), LogP = 2.95; Comparator 2: 2-(4-Methylphenyl)furan (CAS 17113-32-5), LogP = 3.25 |
| Quantified Difference | Delta LogP vs. 2-Phenylfuran: +1.29; Delta LogP vs. 2-(4-Methylphenyl)furan: +0.99 |
| Conditions | ACD/Labs calculated LogP (Software-based estimation, consistent across databases) |
Why This Matters
For a scientific user, this quantitative lipophilicity difference is a primary selection criterion, as it directly predicts the compound's behavior in cell-based assays, chromatographic purification, and solubility-limited reactions.
